

Gadosircoclamide: An In-depth Technical Guide on Theoretical Properties and Modeling

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Compound of Interest

Compound Name: *Gadosircoclamide*

Cat. No.: *B15550440*

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Disclaimer: Publicly available information regarding the specific theoretical properties, experimental protocols, and modeling of **gadosircoclamide** is limited. This guide provides a comprehensive overview based on the general principles and established knowledge of gadolinium-based contrast agents (GBCAs), the class to which **gadosircoclamide** belongs. The presented data and methodologies are illustrative and may not represent the exact values or procedures for **gadosircoclamide**.

Introduction to Gadosircoclamide

Gadosircoclamide is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).^[1] Like other GBCAs, its primary function is to enhance the contrast of MRI images, thereby improving the visualization of internal body structures and abnormalities. The core of **gadosircoclamide** consists of a gadolinium (III) ion (Gd^{3+}) chelated by a ligand, a molecular structure designed to safely encapsulate the otherwise toxic heavy metal ion.

Chemical Identity:

- Molecular Formula: $C_{23}H_{38}GdN_5O_7$
- CAS Number: 1801159-68-1

Theoretical Properties of Gadolinium-Based Contrast Agents

The efficacy of a GBCA is determined by several key theoretical properties. While specific values for **gadosircoclamide** are not publicly available, the following table outlines the critical parameters for evaluating any GBCA.

Property	Description	Typical Range for GBCAs	Significance
r_1 Relaxivity (mM ⁻¹ s ⁻¹)	The efficiency of the agent in shortening the longitudinal (T1) relaxation time of water protons. Higher r_1 values lead to greater positive contrast (brighter images) on T1-weighted MRI scans. [2] [3]	3 - 10	A primary determinant of contrast enhancement.
r_2 Relaxivity (mM ⁻¹ s ⁻¹)	The efficiency of the agent in shortening the transverse (T2) relaxation time of water protons. Higher r_2 values can lead to signal loss (darker images) on T2-weighted scans.	4 - 15	Influences the agent's effect on T2-weighted images and can impact overall image quality.
r_2/r_1 Ratio	The ratio of transverse to longitudinal relaxivity.	1 - 2	A lower ratio is generally desirable for T1 contrast agents to minimize T2-shortening effects.
Thermodynamic Stability Constant (log K)	A measure of the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. [4] [5]	15 - 25	A higher value indicates a more stable complex, reducing the risk of toxic free Gd ³⁺ release.

Conditional Stability Constant	The stability of the complex under specific physiological conditions (e.g., pH 7.4), accounting for competition with endogenous ions.	Varies	Provides a more biologically relevant measure of stability than the thermodynamic constant.
Lipophilicity (log P)	The distribution of the agent between a lipid and an aqueous phase.	Generally low	Influences the biodistribution and elimination pathways of the agent.
Molecular Weight (g/mol)	The mass of one mole of the substance.	500 - 1000	Can influence relaxivity and biodistribution.

Mechanism of Action and Computational Modeling

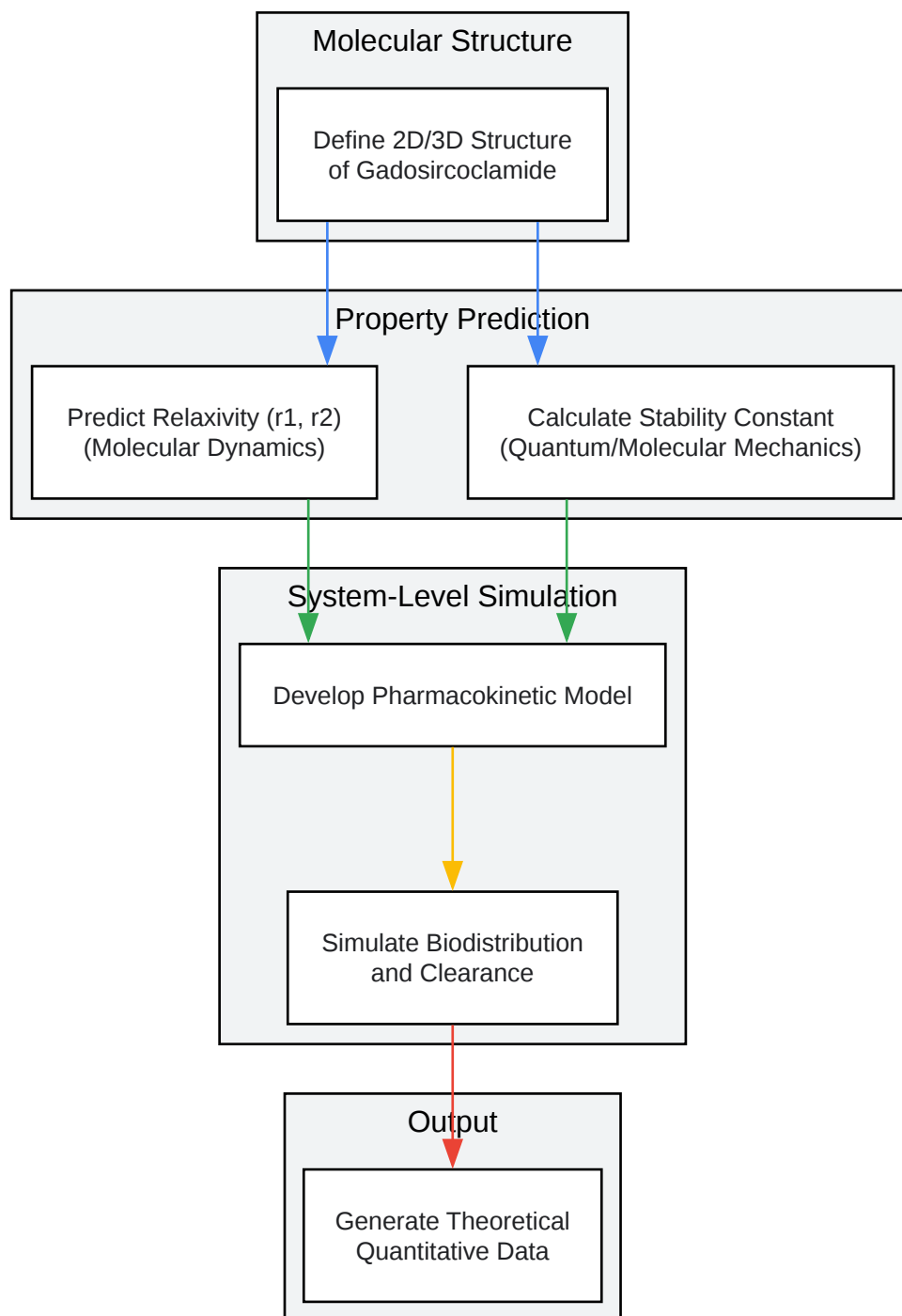
The fundamental mechanism of action for **gadosircoclamide**, like all GBCAs, revolves around its paramagnetic properties. The unpaired electrons of the gadolinium (III) ion create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. This leads to a shortening of the T1 relaxation time, resulting in a stronger signal and brighter appearance of tissues where the contrast agent accumulates on T1-weighted MRI images.

Computational modeling plays a crucial role in the design and understanding of GBCAs. These models are used to:

- **Predict Relaxivity:** Molecular dynamics simulations can model the interaction of the GBCA with surrounding water molecules to predict r_1 and r_2 relaxivity.
- **Assess Stability:** Quantum mechanics and molecular mechanics methods are employed to calculate the thermodynamic stability of the gadolinium-ligand complex.
- **Simulate Biodistribution:** Pharmacokinetic models can be developed to predict the distribution and clearance of the agent in the body.

Below is a conceptual workflow for the computational modeling of a GBCA.

Conceptual Workflow for GBCA Computational Modeling



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Conceptual Workflow for GBCA Computational Modeling

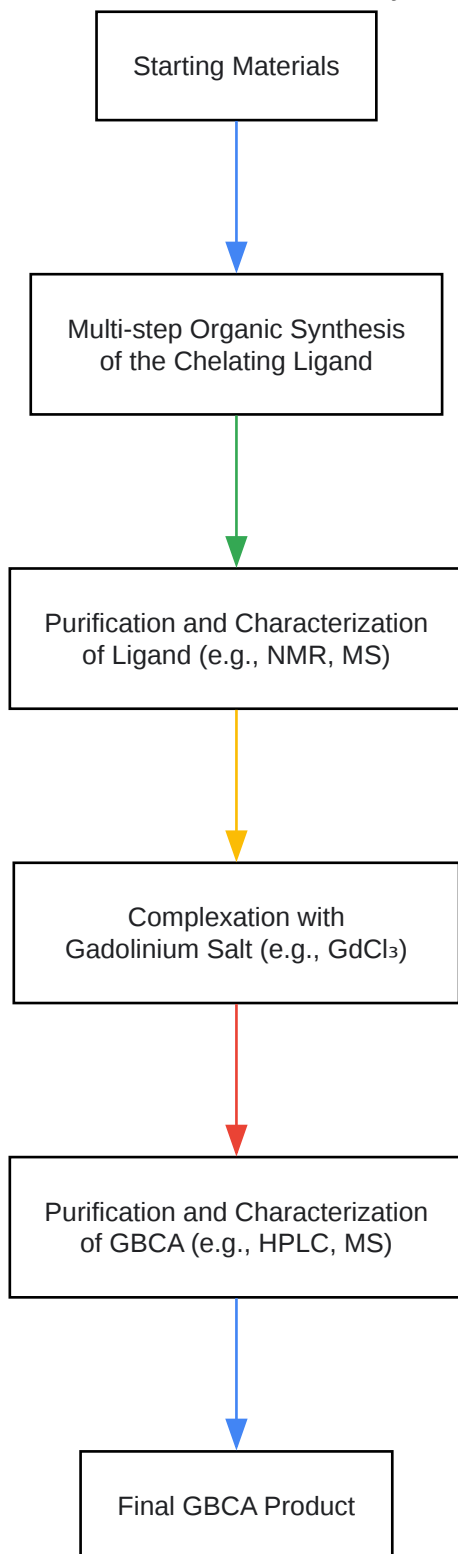
Experimental Protocols (General)

Detailed experimental protocols for **gadosircoclamide** are not publicly available. The following sections describe general methodologies used in the research and development of GBCAs.

Synthesis of a Generic GBCA

The synthesis of a GBCA is a multi-step process that typically involves the synthesis of the chelating ligand followed by complexation with a gadolinium salt.

General Workflow for GBCA Synthesis

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General Workflow for GBCA Synthesis

In Vitro Relaxivity Measurement

The relaxivity of a GBCA is typically measured in vitro using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner.

Protocol Outline:

- **Sample Preparation:** Prepare a series of solutions of the GBCA in a relevant medium (e.g., saline or plasma) at varying concentrations.
- **T1 and T2 Measurement:** Measure the T1 and T2 relaxation times of each sample at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (e.g., 37°C).
- **Data Analysis:** Plot the inverse of the relaxation times ($1/T_1$ and $1/T_2$) against the concentration of the GBCA.
- **Relaxivity Calculation:** The slopes of the resulting linear plots represent the r_1 and r_2 relaxivities, respectively.

In Vivo Biodistribution Studies

Animal models are used to study the distribution, metabolism, and excretion of the GBCA.

Protocol Outline:

- **Animal Model:** Select an appropriate animal model (e.g., mice or rats).
- **Administration:** Administer the GBCA to the animals, typically via intravenous injection.
- **Tissue Collection:** At various time points post-administration, collect blood and various organs (e.g., liver, kidneys, spleen, brain).
- **Gadolinium Quantification:** Analyze the collected tissues for gadolinium content using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
- **Data Analysis:** Determine the concentration of the GBCA in each tissue over time to understand its pharmacokinetic profile.

Conclusion

Gadosircoclamide is a gadolinium-based contrast agent for which specific, detailed technical data is not widely available in the public domain. However, by understanding the established principles of GBCA chemistry, mechanism of action, and evaluation methodologies, researchers and drug development professionals can infer its likely properties and the processes involved in its characterization. Further research and publication of specific data for **gadosircoclamide** are needed to provide a more complete and accurate technical profile.

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